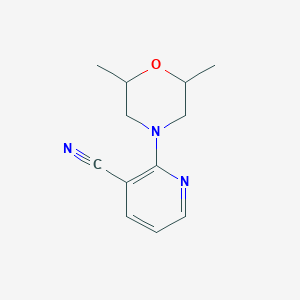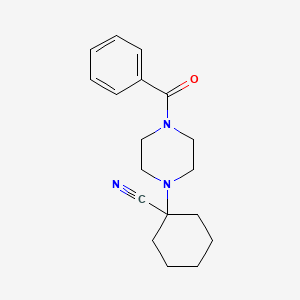![molecular formula C8H13ClF3NO B7590609 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely studied for its potential applications in various fields of scientific research. 2.1]octan-3-OL hcl.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl involves the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT) protein. This leads to an increase in the concentration of dopamine in the synaptic cleft, which results in enhanced dopaminergic neurotransmission. This mechanism is responsible for the potential therapeutic effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl in the treatment of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl have been extensively studied in various animal models. It has been shown to increase locomotor activity, enhance cognitive function, and reduce impulsivity in rats. It has also been shown to reduce cocaine self-administration and relapse in rats, which suggests its potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl is its high potency and selectivity as a dopamine reuptake inhibitor. This makes it an attractive candidate for use in various lab experiments that require precise manipulation of dopaminergic neurotransmission. However, one of the limitations of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl. Another area of interest is the investigation of the potential therapeutic effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl in various neurological disorders, including Parkinson's disease, ADHD, and addiction. Additionally, further research is needed to elucidate the long-term effects of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl on dopaminergic neurotransmission and behavior in animal models.
Synthesis Methods
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl involves the condensation of 2-(3-chloropropyl)phenol with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product in high yield and purity.
Scientific Research Applications
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent and selective dopamine reuptake inhibitor, which makes it an attractive candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
properties
IUPAC Name |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENMLACPWMHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)

